molecular formula C40H50N4O8S B2824479 Quinine sulfate CAS No. 207671-44-1

Quinine sulfate

Cat. No.: B2824479
CAS No.: 207671-44-1
M. Wt: 746.9 g/mol
InChI Key: RONWGALEIBILOG-VMJVVOMYSA-N
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Description

Quinine Sulfate is the sulfate salt form of the quinidine alkaloid isolate quinine. Quinine has many mechanisms of action, including reduction of oxygen intake and carbohydrate metabolism;  disruption of DNA replication and transcription via DNA intercalation;  and reduction of the excitability of muscle fibers via alteration of calcium distribution. This agent also inhibits the drug efflux pump P-glycoprotein which is overexpressed in multi-drug resistant tumors and may improve the efficacy of some antineoplastic agents. (NCI04)
An alkaloid derived from the bark of the cinchona tree. It is used as an antimalarial drug, and is the active ingredient in extracts of the cinchona that have been used for that purpose since before 1633. Quinine is also a mild antipyretic and analgesic and has been used in common cold preparations for that purpose. It was used commonly and as a bitter and flavoring agent, and is still useful for the treatment of babesiosis. Quinine is also useful in some muscular disorders, especially nocturnal leg cramps and myotonia congenita, because of its direct effects on muscle membrane and sodium channels. The mechanisms of its antimalarial effects are not well understood.
See also: Quinine (has active moiety) ... View More ...

Mechanism of Action

Target of Action

Quinine sulfate primarily targets the Plasmodium falciparum malaria parasite . It is used to treat life-threatening infections caused by chloroquine-resistant Plasmodium falciparum malaria . It acts as a blood schizonticide and also has gametocytocidal activity against P. vivax and P. malariae .

Mode of Action

Quinine interferes with the parasite’s ability to digest hemoglobin . It inhibits nucleic acid synthesis, protein synthesis, and glycolysis in Plasmodium falciparum and can bind with hemozoin in parasitized erythrocytes .

Biochemical Pathways

Quinine and quinidine inhibit the spontaneous formation of beta-haematin (haemozoin or malaria pigment), which is a toxic product of the digestion of hemoglobin by parasites . This interference with the parasite’s ability to digest hemoglobin is a key aspect of its antimalarial action .

Pharmacokinetics

Quinine is primarily metabolized by CYP3A4 . Other enzymes, including CYP1A2, CYP2C8, CYP2C9, also play a role in its metabolism . It is a weak base and is concentrated in the food vacuoles of P. falciparum . The absolute bioavailability of quinine from this compound tablets is about 70%, but this varies widely (45 to 100%) between patients .

Result of Action

The molecular and cellular effects of quinine’s action include the inhibition of the growth and reproduction of the malarial parasites, which inhabit the red blood cells (erythrocytes) . Quinine also has direct effects on muscle membrane and sodium channels , which is why it is useful in some muscular disorders, especially nocturnal leg cramps and myotonia congenita .

Action Environment

Environmental factors such as severity of infection, routes of administration, and nutritional status can influence quinine’s action . For instance, the severity of the malaria infection can impact the pharmacokinetics of quinine . Furthermore, the efficacy of quinine can be influenced by the patient’s nutritional status .

Properties

IUPAC Name

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C20H24N2O2.H2O4S/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4)/t2*13-,14-,19-,20+;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONWGALEIBILOG-VMJVVOMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H50N4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50859000
Record name Quinine sulfate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

746.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

804-63-7, 207671-44-1
Record name Quinine sulfate anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000804637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinchonan-9-ol, 6'-methoxy-, (8.alpha.,9R)-, sulfate (2:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Quinine sulfate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinine sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.236
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Record name Kinin-szulfát
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUININE SULFATE ANHYDROUS
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